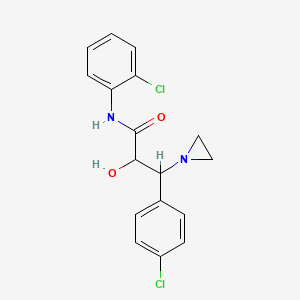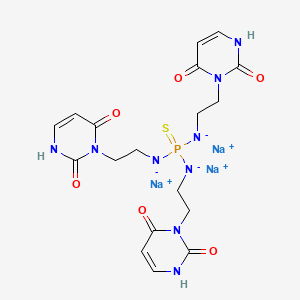
Glumitocin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glumitocin is a neurohypophysial hormone that belongs to a family of chemically related hormones, including oxytocin, vasopressin, lysine-vasopressin, vasotocin, mesotocin, and isotocin . These hormones are nonapeptides, consisting of a peptide chain of nine amino acid residues. This compound, specifically, is characterized by the presence of serine at position 4 and glutamine at position 8 in its peptide chain .
Vorbereitungsmethoden
Glumitocin can be synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis of this compound typically involves the use of protected amino acids and coupling reagents to ensure the correct sequence and structure of the peptide. Industrial production methods may involve large-scale solid-phase synthesis or recombinant DNA technology to produce the peptide in microbial systems .
Analyse Chemischer Reaktionen
Glumitocin, like other neurohypophysial hormones, can undergo various chemical reactions. These include:
Reduction: The disulfide bridge can also be reduced, leading to the formation of free thiol groups.
Substitution: Amino acid residues in the peptide chain can be substituted with other amino acids to study structure-activity relationships.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Glumitocin has several scientific research applications, including:
Wirkmechanismus
Glumitocin exerts its effects by binding to specific receptors on target cells. These receptors are typically G protein-coupled receptors that activate intracellular signaling pathways upon ligand binding . The binding of this compound to its receptor leads to the activation of phospholipase C, which in turn generates inositol trisphosphate and diacylglycerol. These second messengers trigger the release of calcium ions from intracellular stores, leading to various cellular responses .
Vergleich Mit ähnlichen Verbindungen
Glumitocin is similar to other neurohypophysial hormones, such as oxytocin, vasopressin, lysine-vasopressin, vasotocin, mesotocin, and isotocin . it is unique in its specific amino acid sequence, which includes serine at position 4 and glutamine at position 8 . This unique sequence may confer distinct biological activities and receptor binding properties compared to other related hormones .
Similar compounds include:
Oxytocin: Known for its role in labor and milk ejection.
Vasopressin: Involved in water retention and blood pressure regulation.
Lysine-vasopressin: A variant of vasopressin with lysine at position 8.
Vasotocin: Found in non-mammalian vertebrates and involved in osmoregulation.
Mesotocin: Present in amphibians and reptiles, similar to oxytocin.
These comparisons highlight the diversity and specificity of neurohypophysial hormones in different species and their various physiological roles.
Eigenschaften
CAS-Nummer |
10052-67-2 |
|---|---|
Molekularformel |
C40H62N12O13S2 |
Molekulargewicht |
983.1 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-N-(2-amino-2-oxoethyl)pentanediamide |
InChI |
InChI=1S/C40H62N12O13S2/c1-3-19(2)32(51-36(61)24(47-33(58)22(41)17-66)13-20-6-8-21(54)9-7-20)39(64)49-26(16-53)37(62)48-25(14-30(43)56)35(60)50-27(18-67)40(65)52-12-4-5-28(52)38(63)46-23(10-11-29(42)55)34(59)45-15-31(44)57/h6-9,19,22-28,32,53-54,66-67H,3-5,10-18,41H2,1-2H3,(H2,42,55)(H2,43,56)(H2,44,57)(H,45,59)(H,46,63)(H,47,58)(H,48,62)(H,49,64)(H,50,60)(H,51,61)/t19-,22-,23-,24-,25-,26-,27-,28-,32-/m0/s1 |
InChI-Schlüssel |
OAQPLDRHJAFJSE-YXEOJCNXSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CS)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CS)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



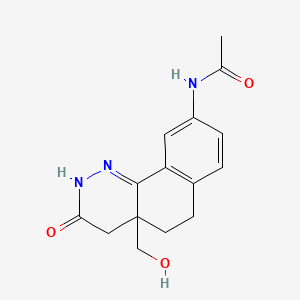

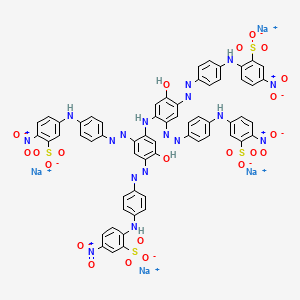
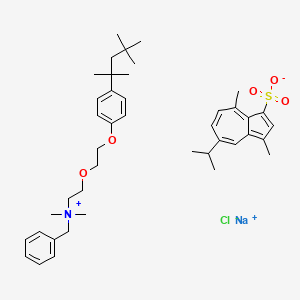

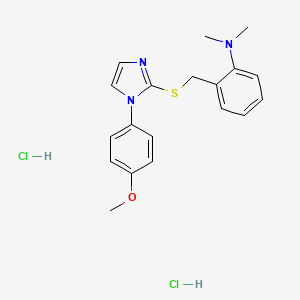
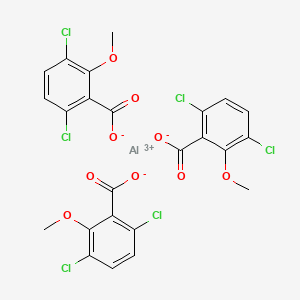
![(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,3-diol](/img/structure/B15188746.png)

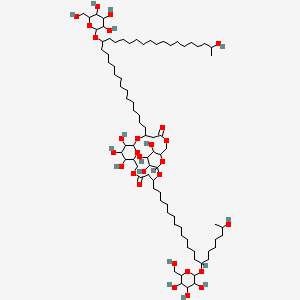
![(Z)-but-2-enedioic acid;phenyl-[4-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoyl]piperazin-1-yl]methanone](/img/structure/B15188781.png)
